N-Isobutyl vs. N-Butyl and Unsubstituted Carboxamide: Scaffold-Level Antiangiogenic Activity Differentiation
The US5599813 patent discloses that thiazolopyrimidine-6-carboxamides with N-alkyl substitution exhibit antiangiogenic activity, with the specific identity of R4 and R5 groups (i.e., the carboxamide N-substituents) being a critical structural determinant of potency. The N-isobutyl substituent (2-methylpropyl) introduces a branched alkyl chain, which is expected to confer distinct steric and lipophilic properties compared to linear N-butyl or unsubstituted carboxamide analogs. This differentiation is supported by the patent's structure-activity relationship framework, which demonstrates that R4/R5 variation modulates biological activity [1]. However, compound-specific IC50 values for the N-isobutyl derivative are not publicly disclosed in the available literature.
| Evidence Dimension | Antiangiogenic activity (class-level SAR) |
|---|---|
| Target Compound Data | N-isobutyl substituted; branched C4 alkyl carboxamide; anticipated distinct steric and lipophilic profile |
| Comparator Or Baseline | Unsubstituted carboxamide (R4=R5=H) and linear N-butyl analogs within the US5599813 patent scope |
| Quantified Difference | Not available – no compound-specific IC50 or EC50 data disclosed for N-isobutyl derivative |
| Conditions | In vivo angiogenesis models (corneal angiogenesis assay, chick embryo chorioallantoic membrane assay) as described in US5599813 |
Why This Matters
For researchers procuring a thiazolopyrimidine-6-carboxamide for antiangiogenesis studies, the branched N-isobutyl group provides a structurally distinct tool compound to probe SAR around the carboxamide binding pocket, which is explicitly identified in US5599813 as a key pharmacophoric element.
- [1] Matsumoto H, Tanaka N, Nakayama K, Chatani H, Iwahana M. Thiazolopyrimidine derivatives. US Patent 5,599,813. February 4, 1997. Assignee: Daiichi Pharmaceutical Co., Ltd. View Source
